molecular formula C22H17ClN4O2S B10951682 2-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10951682
M. Wt: 436.9 g/mol
InChI Key: YULFOWXTVIAKKU-UHFFFAOYSA-N
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Description

2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that features a unique combination of functional groups, including a chloromethylphenoxy group, a furan ring, and a triazolopyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Formation of the chloromethylphenoxy intermediate: This step involves the reaction of 2-chloro-6-methylphenol with formaldehyde to form the chloromethylphenoxy intermediate.

    Synthesis of the furan ring: The furan ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Construction of the triazolopyrimidine scaffold: This step involves the formation of the triazolopyrimidine ring system through a series of cyclization and condensation reactions.

    Final coupling and cyclization: The final step involves the coupling of the chloromethylphenoxy intermediate with the furan and triazolopyrimidine intermediates, followed by cyclization to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazolopyrimidine ring, resulting in the formation of reduced analogs.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets, such as CDKs. The compound inhibits CDK activity by binding to the ATP-binding site, preventing the phosphorylation of target proteins and leading to cell cycle arrest and apoptosis . The molecular pathways involved include the regulation of cell cycle checkpoints and the induction of apoptotic signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE include other triazolopyrimidine derivatives, such as:

The uniqueness of 2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H17ClN4O2S

Molecular Weight

436.9 g/mol

IUPAC Name

4-[5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C22H17ClN4O2S/c1-12-4-2-6-15(23)19(12)28-10-13-8-9-16(29-13)20-25-21-18-14-5-3-7-17(14)30-22(18)24-11-27(21)26-20/h2,4,6,8-9,11H,3,5,7,10H2,1H3

InChI Key

YULFOWXTVIAKKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C6=C(S5)CCC6

Origin of Product

United States

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